Desfluoro Tedizolid
描述
属性
分子式 |
C₁₇H₁₆N₆O₃ |
|---|---|
分子量 |
352.35 |
同义词 |
(5R)-3-[4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone |
产品来源 |
United States |
科学研究应用
Phase III Trials
The ESTABLISH trials evaluated Desfluoro Tedizolid's effectiveness in treating ABSSSIs. Key findings from these trials include:
| Trial | Treatment Group | Clinical Response Rate | Non-inferiority Margin | P-value |
|---|---|---|---|---|
| ESTABLISH-1 | Tedizolid (200 mg) | 79.5% | 10% | Not significant |
| ESTABLISH-2 | Tedizolid (200 mg) | 85% | 10% | Not significant |
Both trials demonstrated that this compound was as effective as linezolid but with a better safety profile, including lower incidences of gastrointestinal side effects and myelotoxicity .
Safety Profile
This compound has been associated with a favorable safety profile. In studies involving patients who experienced linezolid-induced adverse effects, transitioning to this compound resulted in the resolution of myelotoxicity and gastrointestinal intolerance .
Off-label Uses
Recent studies have explored the potential of this compound beyond ABSSSIs, particularly in:
- Osteoarticular Infections : A multicentric retrospective study reported successful outcomes in patients with osteoarthritis and prosthetic joint infections treated with this compound .
- Pulmonary Infections : Its pharmacokinetic properties suggest high tissue penetration, making it a candidate for treating pulmonary infections caused by Gram-positive bacteria .
Combination Therapy
Research indicates that this compound may be effectively combined with other antibiotics, such as rifampicin, to enhance its efficacy against resistant strains . This combination therapy approach is particularly promising for treating complex infections.
Case Studies and Real-World Evidence
Several case reports have documented the successful use of this compound in clinical practice:
- Case Study on Myelotoxicity : A patient with linezolid-induced myelotoxicity transitioned to this compound after experiencing severe adverse effects. Following this switch, the patient showed significant improvement without recurrence of side effects .
- Osteomyelitis Treatment : In a cohort study involving patients with osteomyelitis, this compound was administered as part of a long-term treatment regimen. The results indicated high rates of clinical success and favorable tolerability .
准备方法
Synthetic Routes for Desfluoro Tedizolid
The synthesis of this compound revolves around two key intermediates: a modified oxazolidinone core and a tetrazolyl pyridine component. Unlike Tedizolid, which incorporates a 3-fluoro-4-substituted phenyl group, this compound utilizes a 4-substituted phenyl moiety. Patent CN104327119A provides a foundational framework for coupling aryl boronic acids with halogenated oxazolidinones, adaptable to non-fluorinated precursors. For instance, replacing 3-fluoro-4-bromophenyl isocyanate with 4-bromophenyl isocyanate eliminates the fluorine atom at the outset .
Intermediate Synthesis: Oxazolidinone Core
The oxazolidinone core is synthesized via cyclization of epoxide derivatives with aryl isocyanates. In Tedizolid’s case, R-glycidyl tosylate reacts with 3-fluoro-4-bromophenyl isocyanate . For this compound, this step employs 4-bromophenyl isocyanate:
Example Protocol
-
Epoxide Activation : R-glycidyl tosylate (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Cyclization : 4-Bromophenyl isocyanate (10 mmol) and cesium carbonate (1 mmol) are added, followed by heating to 100°C for 1 hour .
-
Phosphorylation : The resulting alcohol is treated with phosphorus oxychloride (24 mmol) in triethyl phosphate to yield the phosphorylated oxazolidinone .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | 4-Bromophenyl isocyanate, Cs₂CO₃ | 100°C, 1 hr | 66–68% |
| Phosphorylation | POCl₃, triethyl phosphate | RT, 2–3 hr | 70–74% |
Tetrazolyl Pyridine Intermediate
The tetrazolyl pyridine component is prepared via azide-cyanopyridine cyclization. Patent CN104892592A details the synthesis of 2-(2-methyltetrazol-5-yl)-5-bromopyridine from 5-bromo-2-cyanopyridine:
Optimized Method
-
Azidation : 5-Bromo-2-cyanopyridine reacts with sodium azide and ammonium chloride in DMF at 80°C, yielding 5-bromo-2-(1H-tetrazol-5-yl)pyridine .
-
Methylation : Methylation with methyl iodide in basic conditions selectively functionalizes the tetrazole ring .
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Azidation | NaN₃, NH₄Cl | 80°C, 1 hr | 82% |
| Methylation | CH₃I, K₂CO₃ | 50°C, 4 hr | 78% |
Suzuki-Miyaura Coupling
The critical coupling step links the oxazolidinone and tetrazolyl pyridine intermediates. Patent CN104327119A employs palladium-catalyzed cross-coupling, substituting the fluorinated aryl boronate with a non-fluorinated analog:
Procedure
-
Boronate Preparation : 2-(2-Methyltetrazol-5-yl)-5-bromopyridine reacts with bis(pinacolato)diboron under Pd catalysis to form the boronic ester .
-
Coupling : The boronate couples with the phosphorylated oxazolidinone using Pd(PPh₃)₄ and K₃PO₄ in toluene at 110°C .
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (3 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 74–85% |
Recrystallization and Purification
Final purification leverages solvent recrystallization. Patent CN104327119A reports using petroleum ether and water for intermediate purification, while the final product is recrystallized from hexane/ethyl acetate (1:1):
| Compound | Solvent System | Purity |
|---|---|---|
| Oxazolidinone intermediate | Petroleum ether/H₂O | 95% |
| This compound | Hexane/EtOAc (1:1) | 99% |
Comparative Analysis of Methodologies
Tedizolid’s synthesis achieves higher yields (84–89%) due to fluorine’s directing effects in coupling reactions . In contrast, this compound’s yields are marginally lower (74–85%), likely due to reduced electronic activation of the aryl ring . However, omitting fluorination simplifies raw material sourcing and reduces costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
